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Compound of Interest

Compound Name:
(2-Methoxy-5-

nitrophenyl)methanamine

CAS No.: 40896-72-8

Cat. No.: B1417240

Get Quote

Executive Summary
(2-Methoxy-5-nitrophenyl)methanamine (CAS 40896-72-8) is a highly specialized,

bifunctional benzylamine derivative that serves as a critical building block in advanced

medicinal chemistry and pharmacological research. Featuring a primary amine, an electron-

donating methoxy group, and an electron-withdrawing nitro group, this molecule offers unique

electronic and steric properties. It is predominantly utilized in two high-impact domains: the

synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) modulators for non-

small cell lung cancer (NSCLC) ()[1], and the development of photoactive amiloride analogs

(e.g., 2'-Methoxy-5'-nitrobenzamil) for mapping ion channel topologies ()[2].

Physicochemical Profiling & Structural Data
To ensure accurate stoichiometry and analytical tracking during complex multi-step syntheses,

the foundational physicochemical properties of the free base and its hydrochloride salt are

summarized below ()[3].
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Property Value

Chemical Name (2-Methoxy-5-nitrophenyl)methanamine

CAS Number 40896-72-8 (Free Base) / 92203-71-9 (HCl Salt)

Molecular Formula C8H10N2O3

Molecular Weight 182.18 g/mol

Monoisotopic Mass 182.069 Da

SMILES COC1=C(C=C(C=C1)[O-])CN

Chemoselective Synthesis: The Staudinger
Approach
Synthesizing (2-Methoxy-5-nitrophenyl)methanamine requires strict chemoselectivity. The

primary synthetic challenge lies in reducing the precursor's azidomethyl group to a primary

amine without inadvertently reducing the sensitive 5-nitro group on the aromatic ring ()[1].

Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated as it would

indiscriminately yield an undesired diamine byproduct.

Causality in Reagent Selection
To bypass this limitation, the Staudinger reduction is employed ()[1]. Triphenylphosphine (PPh₃)

selectively attacks the azide to form a phosphazene (aza-ylide) intermediate. This reaction is

thermodynamically driven by the formation of the extremely stable P=O bond in the

triphenylphosphine oxide byproduct during the subsequent hydrolysis step, leaving the

nitroaromatic system completely intact.

Protocol 1: Step-by-Step Chemoselective Synthesis
Self-Validating Workflow for High-Purity Amine Generation

Initiation & Ylide Formation: Dissolve 2-(azidomethyl)-1-methoxy-4-nitrobenzene (1.0 eq) in

anhydrous tetrahydrofuran (THF). Slowly add triphenylphosphine (1.0 - 1.05 eq) at room

temperature ()[1].
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In-Process Validation: Observe the controlled evolution of nitrogen (N₂) gas. This

effervescence is a self-validating, visual indicator that the Staudinger reaction has

successfully initiated and the aza-ylide intermediate is forming.

Hydrolysis: Once gas evolution ceases (typically 2-4 hours), add a stoichiometric excess of

aqueous NaHCO₃ or water to the reaction mixture and stir for an additional 12 hours to fully

hydrolyze the phosphazene intermediate ()[1].

Phase Partitioning (Self-Purifying Step): Extract the mixture with ethyl acetate and

dichloromethane (DCM). To further purify, an acid-base extraction can be employed by

extracting the organic layer with 1M aqueous HCl.

Mechanistic Rationale: The target amine is protonated to form a water-soluble

hydrochloride salt, migrating to the aqueous layer. The neutral triphenylphosphine oxide

(OPPh₃) byproduct remains trapped in the organic layer, ensuring a highly efficient

thermodynamic separation.

Basification & Recovery: Isolate the aqueous layer, cool to 0°C, and carefully adjust the pH

to >10 using aqueous NaHCO₃ or NaOH. Extract the newly formed free base back into fresh

DCM ()[1].

Final Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in

vacuo to afford pure (2-Methoxy-5-nitrophenyl)methanamine (typically ~85% yield) ()[1].
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Caption: Workflow for the chemoselective Staudinger reduction of the azide precursor.
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Downstream Applications & Pharmacological
Significance
Oncology: Next-Generation EGFR Modulators
In targeted cancer therapy, overcoming resistance to first-generation tyrosine kinase inhibitors

(TKIs) like gefitinib and erlotinib is a critical clinical hurdle ()[1]. (2-Methoxy-5-
nitrophenyl)methanamine is utilized as a privileged scaffold in the synthesis of novel EGFR

modulators. The primary amine acts as a nucleophilic anchor to attach the substituted benzyl

moiety to complex heterocyclic cores. The specific substitution pattern (2-methoxy, 5-nitro)

optimizes the steric fit and electronic interactions within the ATP-binding pocket of mutated

EGFR (such as the T790M gatekeeper mutation), thereby restoring apoptotic pathways in

NSCLC models ()[1].

Ion Channel Physiology: Photoaffinity Labeling
In epithelial physiology, the compound is the direct precursor to 2'-Methoxy-5'-nitrobenzamil

(NMBA), a potent, photoactive derivative of the potassium-sparing diuretic amiloride ()[4][5].

Mechanism of Action: NMBA acts as a competitive inhibitor of the epithelial sodium channel

(ENaC) and the Na⁺/H⁺ antiporter ()[2][4].

Photoaffinity Mapping: When exposed to UV illumination, the nitroaromatic system of NMBA

becomes highly reactive, covalently cross-linking with adjacent amino acid residues in the

binding pocket ()[6]. This has enabled researchers to map the three-dimensional topology of

amiloride-binding proteins, identifying specific 30 kDa and 50 kDa polypeptide subunits in

organisms like Dunaliella salina ()[2], and modeling the planar aromatic pockets that

accommodate these inhibitors ()[6].

Protocol 2: Preparation of NMBA Stock Solutions for In
Vitro Assays
Ensuring Compound Stability and Bioavailability

Solvent Selection: Due to the hydrophobic nature imparted by the nitrobenzyl group,

aqueous solubility is poor. Weigh the required mass of NMBA powder ()[4].
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Primary Solubilization: Dissolve in anhydrous, moisture-free Dimethyl Sulfoxide (DMSO) to

create a concentrated stock (e.g., 10 mM to 50 mM) ()[4].

Causality: Anhydrous DMSO prevents premature degradation and ensures complete

solvation of the planar aromatic rings, which is impossible in purely aqueous buffers ()[4].

Aliquoting: Divide the stock into single-use aliquots to prevent freeze-thaw cycles, which can

induce precipitation and alter the effective concentration ()[4].

Assay Application: Dilute the DMSO stock directly into the aqueous assay buffer immediately

prior to cell treatment, ensuring the final DMSO concentration remains below 0.1% (v/v) to

avoid solvent-induced cytotoxicity ()[4].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pdf.benchchem.com/55/Application_Notes_and_Protocols_for_the_Dissolution_of_2_Methoxy_5_nitrobenzamil.pdf
https://pdf.benchchem.com/55/Application_Notes_and_Protocols_for_the_Dissolution_of_2_Methoxy_5_nitrobenzamil.pdf
https://pdf.benchchem.com/55/Application_Notes_and_Protocols_for_the_Dissolution_of_2_Methoxy_5_nitrobenzamil.pdf
https://pdf.benchchem.com/55/Application_Notes_and_Protocols_for_the_Dissolution_of_2_Methoxy_5_nitrobenzamil.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417240?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(2-Methoxy-5-nitrophenyl)methanamine
(Key Intermediate)

Coupling with Pyrazinoylguanidine Heterocyclic Core Assembly

2'-Methoxy-5'-nitrobenzamil (NMBA)
(Amiloride Analog)

Inhibition of ENaC &
Na+/H+ Antiporters

Next-Gen EGFR Modulators

Overcome TKI Resistance
in NSCLC

Click to download full resolution via product page

Caption: Downstream pharmacological applications in ion channel modulation and oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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